2-(Prop-2-enoxycarbonylamino)propanoic acid
CAS No.: 90508-28-4
Cat. No.: VC0556336
Molecular Formula: C7H11NO4 · C12H23N
Molecular Weight: 354.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90508-28-4 |
|---|---|
| Molecular Formula | C7H11NO4 · C12H23N |
| Molecular Weight | 354.49 |
| IUPAC Name | 2-(prop-2-enoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10) |
| SMILES | CC(C(=O)O)NC(=O)OCC=C |
Introduction
2-(Prop-2-enoxycarbonylamino)propanoic acid, with the CAS number 918936-47-7, is a complex organic compound featuring a prop-2-enoxycarbonylamino group attached to a propanoic acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.
Synthesis
While specific synthesis details for 2-(Prop-2-enoxycarbonylamino)propanoic acid are not readily available, compounds with similar structures often involve reactions between amino acids and chloroformates under basic conditions. For instance, the synthesis of related compounds like 3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid involves the reaction of L-phenylalanine with prop-2-en-1-yl chloroformate in dichloromethane using triethylamine as a base.
Organic Synthesis
2-(Prop-2-enoxycarbonylamino)propanoic acid could serve as a building block in organic synthesis, particularly in the preparation of modified peptides or drugs. Its structural features allow it to participate in various chemical reactions, such as nucleophilic substitutions and esterifications.
Chemical Data
| Property | Value |
|---|---|
| CAS Number | 918936-47-7 |
| Purity | Up to 95% |
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
Synthesis Conditions
| Reagent | Condition | Role |
|---|---|---|
| Chloroformate | Basic conditions | Reactant |
| Organic Solvent | e.g., Dichloromethane | Solvent |
| Base | e.g., Triethylamine | Neutralizes byproducts |
Potential Reactions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Various nucleophiles | Organic solvents, basic conditions |
| Esterification | Alcohols | Acidic conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume